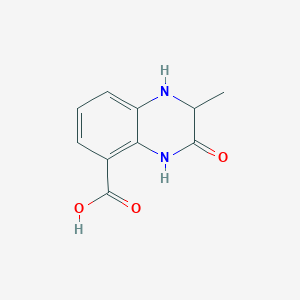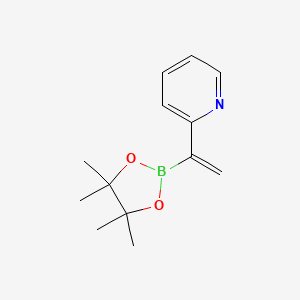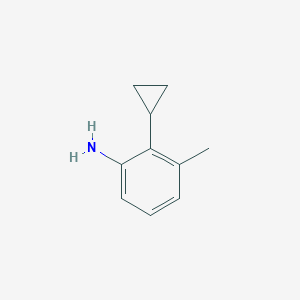
3-Iodo-2-methylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-2-methylprop-2-enoic acid is an organic compound with the molecular formula C₄H₅IO₂ It is characterized by the presence of an iodine atom attached to a methylprop-2-enoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-methylprop-2-enoic acid typically involves the iodination of 2-methylprop-2-enoic acid. One common method includes the reaction of 2-methylprop-2-enoic acid with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 2-methylprop-2-enoic acid or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, potassium thiocyanate, or amines are commonly used. The reactions are typically carried out in polar solvents like acetone or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include 2-methylprop-2-enoic acid and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Iodo-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Iodo-2-methylprop-2-enoic acid involves its interaction with various molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylprop-2-enoic acid: Lacks the iodine atom, leading to different reactivity and applications.
3-Bromo-2-methylprop-2-enoic acid: Similar structure but with a bromine atom instead of iodine, resulting in different chemical properties.
3-Chloro-2-methylprop-2-enoic acid:
Uniqueness
3-Iodo-2-methylprop-2-enoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for various chemical transformations. Its ability to undergo specific substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
CAS-Nummer |
128836-43-1 |
|---|---|
Molekularformel |
C4H5IO2 |
Molekulargewicht |
211.99 g/mol |
IUPAC-Name |
3-iodo-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5IO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
InChI-Schlüssel |
KZZDKULPMFZGQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CI)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)

![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)

![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)




